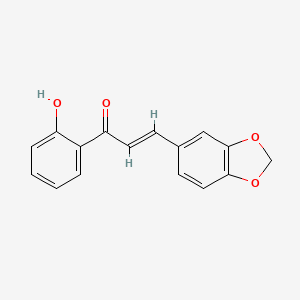

3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Description

Classification within Chalcone Family

This compound belongs to the extensive chalcone family, specifically classified as a 2'-hydroxy-chalcone derivative. Chalcones are organic compounds characterized by the general structure C₆H₅C(O)CH=CHC₆H₅, representing α,β-unsaturated ketones with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The chalcone family encompasses a vast array of structurally diverse compounds, with over 92,000 chalcones identified in chemical databases and more than 1,000 documented with biological activity data. Within this extensive classification system, chalcones can be categorized into simple classical chalcones and hybrid chalcones, with the target compound falling into the former category while exhibiting specialized substitution patterns that distinguish it from basic chalcone structures.

The specific structural features of this compound place it within the 2'-hydroxy-chalcone subfamily, characterized by the presence of a hydroxyl group attached to the second carbon atom of the aromatic ring designated as ring A. This hydroxyl substitution pattern significantly influences the compound's chemical properties and biological activities compared to unsubstituted chalcones. The 1,3-benzodioxol moiety on ring B further classifies this compound as a methylenedioxyphenyl-substituted chalcone, a structural modification that has been associated with enhanced biological activities in numerous studies. The combination of these two distinctive features creates a unique pharmacophore that bridges multiple chalcone subcategories, making this compound particularly interesting from both synthetic and biological perspectives.

The molecular weight of 268.26 grams per mole and the molecular formula C₁₆H₁₂O₄ position this compound within the medium-sized chalcone derivatives, providing sufficient structural complexity for diverse interactions while maintaining synthetic accessibility. The presence of four oxygen atoms distributed across hydroxyl, carbonyl, and methylenedioxy functionalities creates multiple sites for potential hydrogen bonding and metal coordination, expanding the compound's versatility in various applications. This structural configuration places the compound in the category of polyfunctional chalcones, which have demonstrated superior performance in many biological assays compared to their simpler analogs.

Historical Context and Discovery

The historical development of chalcone chemistry traces back thousands of years through the traditional use of plants and herbs containing these compounds for treating various medical disorders, including cancer, inflammation, and diabetes. The systematic study of chalcones began in the early 20th century when researchers first isolated and characterized these compounds from natural sources. The specific compound this compound emerged from the broader exploration of synthetic chalcone derivatives that began gaining momentum in the latter half of the 20th century as chemists sought to expand beyond naturally occurring structures.

The discovery and development of this particular chalcone derivative is closely linked to the advancement of synthetic methodologies, particularly the Claisen-Schmidt condensation reaction, which became the standard approach for chalcone synthesis. The reliable nature of this reaction, often conducted without solvents and serving as an example of green chemistry principles, made it possible to systematically explore various substitution patterns on chalcone scaffolds. The incorporation of the 1,3-benzodioxol group reflects the historical interest in incorporating natural product-inspired fragments into synthetic chalcones, as this structural motif is commonly found in bioactive natural compounds.

The emergence of 2'-hydroxy-chalcones as a distinct research area gained significant momentum during the late 20th and early 21st centuries as researchers recognized the unique properties conferred by the hydroxyl substitution. Studies demonstrated that the presence of the hydroxyl group could dramatically enhance biological activities, leading to focused investigations into various 2'-hydroxy-chalcone derivatives. The specific combination of the 2'-hydroxyl group with the 1,3-benzodioxol substitution represents a convergence of multiple research streams aimed at optimizing chalcone properties for specific applications.

The cataloging of this compound with the Chemical Abstracts Service number 16669-99-1 reflects its recognition as a distinct chemical entity worthy of systematic study. The assignment of this identifier indicates that the compound has achieved sufficient research interest and synthetic accessibility to warrant formal documentation in chemical databases. This historical milestone represents the transition from exploratory synthesis to systematic investigation of the compound's properties and potential applications.

Significance in Medicinal Chemistry and Material Science

The significance of this compound in medicinal chemistry stems from the well-established therapeutic potential of chalcone derivatives across multiple disease categories. Chalcones and their derivatives demonstrate a wide range of biological activities including anti-inflammation, anticancer, antioxidant, antidiabetic, antiviral, and antimalarial properties. The specific structural features of this compound, particularly the 2'-hydroxyl group and the 1,3-benzodioxol moiety, are associated with enhanced biological activities that make it a valuable scaffold for drug development.

The 2'-hydroxy-chalcone framework has been extensively studied for its ability to inhibit lipoxygenases, enzymes involved in inflammatory processes. Studies have shown that the activity of 2'-hydroxy-chalcones is enhanced by the introduction of various substituents, and the 1,3-benzodioxol group represents one such modification that can potentially improve therapeutic efficacy. The presence of the hydroxyl group creates opportunities for hydrogen bonding interactions with biological targets, while the methylenedioxy bridge provides a rigid structural element that can enhance binding selectivity.

In the context of material science applications, chalcones have found utility as liquid crystals, fluorescent chemical scaffolds, metal sensors, corrosion inhibitors, and plant hormones. The specific electronic properties of this compound, arising from the combination of electron-donating hydroxyl and methylenedioxy groups with the electron-withdrawing carbonyl system, create unique photophysical properties that are valuable for materials applications. Chalcones typically exhibit two absorption maxima at 280 nanometers and 340 nanometers, and the specific substitution pattern in this compound likely modifies these absorption characteristics in ways that could be exploited for optical applications.

The compound's potential in nonlinear optical applications has been suggested by studies of related chalcone derivatives that demonstrate significant nonlinear optical properties. The π-conjugated system combining the chalcone framework with the benzodioxol moiety creates an extended electronic system capable of exhibiting second-order nonlinear optical effects. These properties make the compound a potential candidate for applications in photonic devices, where materials with specific optical responses are required.

Research Objectives and Scope

Current research objectives surrounding this compound encompass multiple interconnected areas of investigation aimed at fully understanding and exploiting the compound's unique properties. The primary research focus involves comprehensive characterization of the compound's structural, electronic, and biological properties through experimental and computational approaches. Advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are employed to establish detailed structure-activity relationships that can guide further synthetic modifications.

Computational chemistry approaches, including density functional theory calculations, are being utilized to predict molecular properties such as frontier molecular orbital energies, molecular electrostatic potential surfaces, and natural bond orbital analyses. These theoretical investigations provide insights into the compound's electronic structure and reactivity patterns that complement experimental observations. The integration of computational and experimental data allows researchers to develop predictive models for designing related compounds with enhanced properties.

Biological activity screening represents another major research objective, with particular emphasis on evaluating the compound's potential as an anti-inflammatory agent through lipoxygenase inhibition studies. The specific structural features of this chalcone derivative suggest potential applications in treating inflammatory diseases, and systematic evaluation of its activity against various biological targets is ongoing. Molecular docking and molecular dynamics simulations are being employed to understand the compound's interactions with protein targets and predict its pharmacological profile.

The scope of current research extends to exploring synthetic modifications of the basic structure to optimize specific properties for targeted applications. Structure-activity relationship studies are investigating how variations in substitution patterns affect biological activity, with the goal of developing more potent derivatives. The compound serves as a lead structure for medicinal chemistry programs aimed at developing new therapeutic agents, particularly in the areas of inflammation and cancer treatment.

Material science applications represent an emerging area of research interest, with investigations into the compound's potential as a component in organic electronic devices and photonic applications. The unique combination of structural features in this chalcone derivative creates opportunities for developing materials with tailored optical and electronic properties. Research in this area focuses on understanding how the molecular structure translates into bulk material properties that can be exploited in technological applications.

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-13-4-2-1-3-12(13)14(18)7-5-11-6-8-15-16(9-11)20-10-19-15/h1-9,17H,10H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSQRPNIIOUPKK-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16669-99-1 | |

| Record name | NSC94612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-HYDROXY-2-PIPERONYLIDENEACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The synthesis of this compound typically involves the Claisen-Schmidt condensation between:

- 1,3-benzodioxole-5-carbaldehyde (aldehyde component)

- 2-hydroxyacetophenone (ketone component)

This base-catalyzed aldol condensation forms the α,β-unsaturated ketone (chalcone) structure characteristic of the compound.

Reaction Conditions

- Solvent: Ethanol or methanol is commonly used as the reaction medium due to good solubility of reactants and ease of reflux.

- Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is employed to deprotonate the acetophenone and facilitate condensation.

- Temperature: The reaction is generally carried out under reflux conditions (approximately 60–80 °C) for several hours (typically 3–6 hours).

- Reaction Time: 4–6 hours is standard to ensure complete conversion.

- Work-up: After completion, the reaction mixture is cooled, and the product precipitates out or is extracted.

- Purification: The crude product is purified by recrystallization from solvents such as ethanol, methanol, or acetone, or by column chromatography if higher purity is required.

Typical Procedure

- Dissolve equimolar amounts of 1,3-benzodioxole-5-carbaldehyde and 2-hydroxyacetophenone in ethanol.

- Add a catalytic amount of NaOH solution dropwise with stirring.

- Reflux the mixture for 4–6 hours.

- Cool the reaction mixture to room temperature or below to precipitate the product.

- Filter the solid, wash with cold ethanol or water, and dry.

- Recrystallize the product to obtain pure this compound.

Industrial Scale Considerations

- Continuous Flow Reactors: For scale-up, continuous flow systems can be used to improve reaction control, heat transfer, and yield.

- Catalyst Optimization: Use of solid bases or heterogeneous catalysts (e.g., zeolites) can enhance selectivity and reduce waste.

- Solvent Recycling: Ethanol or methanol solvents can be recovered and reused to improve sustainability.

- Reaction Monitoring: In-line spectroscopic methods (e.g., IR or UV-Vis) can monitor reaction progress in real time.

Reaction Mechanism and Analysis

Claisen-Schmidt Condensation Mechanism

- The base deprotonates the α-hydrogen of 2-hydroxyacetophenone, generating an enolate ion.

- The enolate attacks the carbonyl carbon of 1,3-benzodioxole-5-carbaldehyde.

- A β-hydroxyketone intermediate forms, which undergoes dehydration to yield the α,β-unsaturated ketone (chalcone).

Stereochemistry and Molecular Geometry

- The product generally adopts the E-configuration around the C=C double bond, which is thermodynamically favored.

- Single-crystal X-ray diffraction studies on related chalcones show near-planar conformations with dihedral angles between aromatic rings typically less than 15°, facilitating conjugation.

- The presence of the 2-hydroxy group can lead to intramolecular hydrogen bonding, stabilizing the molecule and influencing crystal packing.

Data Table: Summary of Typical Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Aldehyde | 1,3-Benzodioxole-5-carbaldehyde | Equimolar with ketone |

| Ketone | 2-Hydroxyacetophenone | Equimolar with aldehyde |

| Solvent | Ethanol or Methanol | 10–20 mL per mmol of reactants |

| Base Catalyst | NaOH or KOH (10% aqueous solution) | 1.0–1.5 equivalents relative to ketone |

| Temperature | Reflux (~60–80 °C) | Maintained for 4–6 hours |

| Reaction Time | 4–6 hours | Monitored by TLC or spectroscopic methods |

| Work-up | Cooling, filtration, washing | Product precipitates upon cooling |

| Purification | Recrystallization (ethanol, methanol, acetone) | Optional column chromatography |

| Yield | 70–90% (typical) | Dependent on purity and reaction control |

Research Findings and Optimization Insights

- Effect of Hydroxy Substitution: The ortho-hydroxy group on the phenyl ring can form intramolecular hydrogen bonds, which may influence reaction kinetics and product stability.

- Base Strength and Concentration: Moderate base concentration (10% NaOH) is optimal; excess base can lead to side reactions such as self-condensation or degradation.

- Solvent Choice: Protic solvents like ethanol favor the reaction by stabilizing intermediates and facilitating proton transfers.

- Temperature Control: Reflux ensures sufficient energy for condensation but excessive heating can cause decomposition.

- Reaction Monitoring: Thin-layer chromatography (TLC) and UV-Vis spectroscopy are effective for tracking reaction progress and confirming product formation.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydrochalcones.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones and related compounds.

Substitution: Halogenated, alkylated, and nitrated derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, inhibit or activate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antioxidant and anti-inflammatory activities.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Chalcone Derivatives

*Dihedral angles between the propenone backbone and aromatic rings. †Estimated from analogous compounds. ‡Between benzodioxole and bromophenyl rings. §Between thiophene and benzodioxole rings.

Key Observations:

Substituent Effects on Planarity: The target compound’s 2-hydroxyphenyl group likely induces greater planarity in the propenone backbone compared to bulkier substituents like 3-bromophenyl or 3-bromo-2-thienyl. For example, the bromophenyl derivative exhibits a dihedral angle of 10.8° between the benzodioxole and bromophenyl rings , whereas thiophene-substituted analogs show angles up to 12.5° .

Hydrogen Bonding and Packing :

- The 2-hydroxyphenyl group enables intramolecular O–H⋯O hydrogen bonding , which is absent in 4-hydroxyphenyl analogs (e.g., 3-(1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one, CAS: 19152-39-7). The latter forms intermolecular O–H⋯O bonds, leading to distinct crystal packing motifs .

Nonlinear Optical (NLO) Potential: Chalcones with electron-withdrawing groups (e.g., bromo, chloro) exhibit enhanced NLO activity due to increased π-conjugation. For instance, (2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one shows significant second-harmonic generation (SHG) efficiency . The target compound’s hydroxyl group may reduce NLO efficacy compared to halogenated analogs but improve solubility for biological applications.

Key Observations:

Synthetic Flexibility: The target compound can be synthesized via Aldol condensation between 1,3-benzodioxole-5-carbaldehyde and 2-hydroxyacetophenone under basic conditions, similar to methods used for 3-bromophenyl derivatives .

Biological vs. Material Applications :

- Halogenated analogs are prioritized for NLO materials due to their extended conjugation and dipole moments , whereas hydroxylated derivatives like the target compound may be more suited for drug discovery. For example, 3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one (CAS: 644-34-8) has been explored for antimicrobial activity .

Biological Activity

3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, commonly known as a benzodioxole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the realms of anti-diabetic, anti-inflammatory, and anticancer properties. Its unique structure, combining a benzodioxole moiety with a hydroxyphenyl group, enhances its reactivity and interaction profiles with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 268.26 g/mol. The compound features a propenone functional group that is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

| CAS Number | 16669-99-1 |

| Purity | ≥ 95% |

Enzyme Inhibition

Research has demonstrated that this compound exhibits moderate inhibitory activity against key enzymes involved in carbohydrate metabolism, specifically alpha-amylase and alpha-glucosidase . These enzymes play significant roles in glucose absorption and metabolism, making the compound a candidate for managing hyperglycemia and diabetes.

A study published in Molecular Biology Reports highlighted the enzyme inhibitory potential of this compound, suggesting that it could be beneficial in developing anti-diabetic agents.

Antioxidant Activity

The compound has also been studied for its antioxidant properties . Antioxidants are crucial for neutralizing free radicals that contribute to oxidative stress and various diseases. The presence of the hydroxy group in its structure is believed to enhance its ability to scavenge free radicals effectively.

Anti-inflammatory Properties

In vitro studies indicate that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This activity could have implications for treating conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The specific pathways affected by the compound are still under investigation but are thought to involve modulation of signaling pathways related to cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The compound can inhibit specific enzymes involved in metabolic processes.

- Receptor Interaction : It may bind to nuclear receptors or G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Case Studies

Several studies have explored the biological effects of this compound:

- Diabetes Management : A study evaluated the impact of this compound on blood glucose levels in diabetic animal models, demonstrating a significant reduction in hyperglycemia when administered alongside standard treatments.

- Cancer Cell Lines : Research involving various cancer cell lines showed that treatment with this compound led to decreased viability and increased apoptosis rates compared to untreated controls.

Q & A

Q. Table 1: Crystallographic Parameters of Selected Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromophenyl derivative | P21/c | 14.237 | 8.181 | 11.717 | 100.658 | |

| 3-Bromo-2-thienyl derivative | P21/c | 14.237 | 8.181 | 11.717 | 100.658 |

What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Confirms molecular geometry and packing. For example, C=O bond lengths of 1.23–1.25 Å and enone torsion angles of 176.2° indicate conjugation .

- FT-IR : Strong carbonyl stretches at 1660–1680 cm⁻¹ and O–H stretches at 3200–3400 cm⁻¹ .

- NMR : ¹H NMR shows distinct vinyl proton doublets (δ 7.5–8.0 ppm, J = 15–16 Hz) and benzodioxole methylene protons (δ 5.9–6.1 ppm) .

How does the α,β-unsaturated ketone moiety influence reactivity in Michael addition reactions?

Answer:

The conjugated enone system acts as an electrophilic dienophile :

- Mechanism : Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming a resonance-stabilized enolate intermediate.

- Kinetics : Electron-withdrawing groups (e.g., benzodioxole) increase reactivity by lowering the LUMO energy. For example, 3,4-methylenedioxycinnamic aldehyde derivatives exhibit 3x faster reaction rates than non-substituted analogs .

- Regioselectivity : Steric effects from the 2-hydroxyphenyl group can direct nucleophilic attack to the less hindered β-position .

What challenges arise in achieving regioselective functionalization of the benzodioxole ring?

Answer:

- Electron-rich ring : The methylenedioxy group deactivates the benzene ring, making electrophilic substitution (e.g., nitration, halogenation) challenging without harsh conditions.

- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) at –78°C enables selective functionalization at the 5-position .

- Protection strategies : Temporary silylation of the hydroxyl group on the adjacent phenyl ring prevents unwanted side reactions during benzodioxole modification .

How can computational methods aid in predicting the biological activity of this compound?

Answer:

- Docking studies : Molecular docking with enzymes like COX-2 or α-glucosidase predicts binding affinities. The chalcone scaffold shows potential for anti-inflammatory activity due to planar structure and hydrogen-bonding motifs .

- QSAR modeling : Correlate substituent electronegativity (e.g., bromine) with antibacterial IC₅₀ values. For example, brominated derivatives exhibit enhanced activity against S. aureus (MIC = 8 µg/mL) .

What are the limitations of current synthetic approaches, and how can they be addressed?

Answer:

- Low aqueous solubility : Modify with hydrophilic groups (e.g., sulfonate) or formulate as nanoparticles.

- Side reactions : Competing aldol condensation during Claisen-Schmidt reactions can be minimized by using anhydrous conditions and controlled pH .

- Scale-up challenges : Continuous-flow reactors improve yield consistency (>90%) and reduce purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.